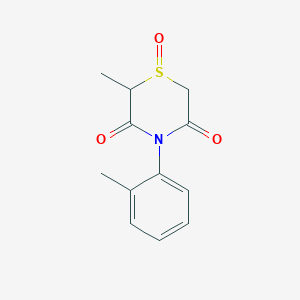

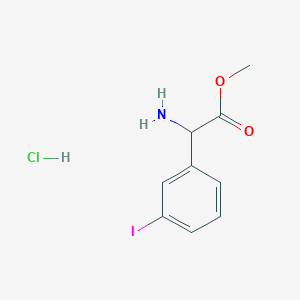

2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

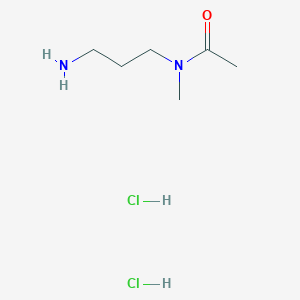

2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione, also known as MPTD, is a heterocyclic compound with a thiazinane ring system. It has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

科学的研究の応用

These applications highlight the diverse potential of 2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione in various scientific domains. Further research and exploration will likely uncover additional uses for this intriguing compound . If you need more information or have any other queries, feel free to ask!

作用機序

Target of Action

The primary target of 2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione is the Aryl Hydrocarbon Receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . It plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .

Mode of Action

2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione acts as an AHR antagonist . It inhibits the transcriptional activity of AHR, even at higher doses . This interaction with AHR leads to changes in the transcription of certain genes, affecting various cellular processes .

Biochemical Pathways

The compound’s interaction with AHR affects the AHR-CYP1A1 axis . This axis is involved in several chronic diseases, and its modulation has been shown to be of clinical interest for metabolic and inflammatory pathological processes .

Pharmacokinetics

It is known that the compound’s bioavailability and efficacy are influenced by its interaction with ahr

Result of Action

The molecular and cellular effects of 2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione’s action are largely dependent on its interaction with AHR. By acting as an AHR antagonist, the compound can modulate the transcription of certain genes, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione. For instance, the presence of other ligands can affect the compound’s ability to bind to AHR . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .

特性

IUPAC Name |

2-methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-8-5-3-4-6-10(8)13-11(14)7-17(16)9(2)12(13)15/h3-6,9H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJKVEQNMWKDTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(2-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2804703.png)

![N,N-Dimethyl-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2804705.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2804710.png)

![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2804720.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2804722.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2804726.png)